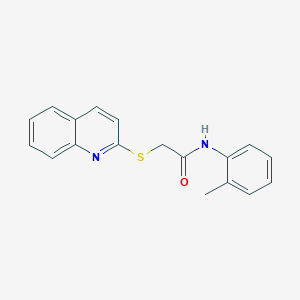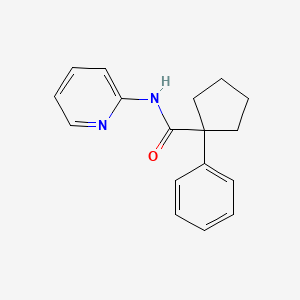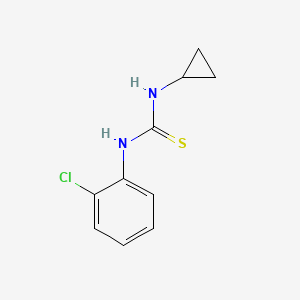![molecular formula C15H14ClNO2S B5720160 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)
2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide, also known as CBTH, is a compound that belongs to the class of thioamides. This compound has gained attention due to its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide involves the inhibition of various signaling pathways such as NF-κB and STAT3. This compound inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and subsequent gene expression. Similarly, this compound inhibits the activation of STAT3 by blocking the phosphorylation of STAT3, which prevents its dimerization and subsequent gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been found to improve glucose metabolism and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide has several advantages for lab experiments such as its high purity and stability. However, this compound has limitations such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity and pharmacokinetics of this compound have not been fully elucidated, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for the research and development of 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide. One direction is to investigate the toxicity and pharmacokinetics of this compound in vivo to determine its potential as a therapeutic agent. Another direction is to develop novel formulations of this compound to improve its solubility and bioavailability. Additionally, further research is needed to investigate the potential of this compound in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a compound that has gained attention due to its potential as a therapeutic agent in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully elucidate the potential of this compound in the treatment of various diseases.
合成法
The synthesis of 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide involves the reaction between 2-hydroxybenzamide and 4-chlorobenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a melting point of 173-175°C.
科学的研究の応用
2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Studies have shown that this compound exhibits anti-inflammatory and anti-cancer activities by inhibiting the NF-κB and STAT3 signaling pathways. This compound has also been found to have anti-diabetic effects by regulating glucose metabolism and insulin sensitivity.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-7-5-11(6-8-12)9-20-10-15(19)17-13-3-1-2-4-14(13)18/h1-8,18H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTDDVBKZSBJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)
![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)




![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)


![8-chloro-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5720174.png)
